

# Preclinical Comparison of DGN462-based and Maytansinoid-based Anti-CD19 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DGN462    |           |
| Cat. No.:            | B12422277 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for the novel **DGN462**-based antibody-drug conjugate (ADC), huB4-**DGN462**, and the clinically evaluated maytansinoid-based ADC, SAR3419 (coltuximab ravtansine). Both ADCs target the CD19 antigen, a clinically validated target for B-cell malignancies. While huB4-**DGN462** is currently in the preclinical stage of development, the available data suggests a promising anti-tumor profile. SAR3419 has been evaluated in Phase I and II clinical trials, providing a benchmark for efficacy and safety.

## **Overview of Compared Antibody-Drug Conjugates**

huB4-**DGN462** is an investigational ADC that combines the humanized anti-CD19 antibody, huB4, with the potent DNA-alkylating agent **DGN462**. The linkage is achieved through a cleavable disulfide sulfo-SPDB linker. This novel construct aims to deliver a highly potent cytotoxic payload directly to CD19-expressing tumor cells.

SAR3419 (Coltuximab Ravtansine) is an ADC that utilizes the same huB4 anti-CD19 antibody but is conjugated to the maytansinoid derivative DM4, a potent tubulin inhibitor, via a cleavable SPDB linker.[1] SAR3419 has undergone clinical evaluation in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma and acute lymphoblastic leukemia.[2][3][4]



## **Mechanism of Action**

Both huB4-**DGN462** and SAR3419 share a similar initial mechanism of action involving binding to the CD19 receptor on B-cells, followed by internalization. The key difference lies in the cytotoxic payload and its cellular target.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. tandfonline.com [tandfonline.com]
- 2. Coltuximab ravtansine (SAR3419) phase II trial shows moderate clinical activity in R/R DLBCL patients [lymphomahub.com]
- 3. A Phase 2 Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II multicenter study of the anti-CD19 antibody drug conjugate coltuximab ravtansine (SAR3419) in patients with relapsed or refractory diffuse large B-cell lymphoma previously treated with rituximab-based immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Comparison of DGN462-based and Maytansinoid-based Anti-CD19 Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422277#clinical-trial-data-for-dgn462-based-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com